(3R)-3-amino-3-(1-benzofuran-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-amino-3-(1-benzofuran-2-yl)propanoic acid: is a chiral amino acid derivative that features a benzofuran moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the benzofuran ring imparts unique chemical and biological properties to the molecule, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents to form the benzofuran core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(1-benzofuran-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups or double bonds within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted benzofuran derivatives, amino acid analogs, and various functionalized compounds that can serve as intermediates in further synthetic applications.
Scientific Research Applications
(3R)-3-amino-3-(1-benzofuran-2-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Medicine: Research focuses on its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(1-benzofuran-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzofuran moiety can engage in π-π interactions and hydrogen bonding, facilitating binding to biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler analog that lacks the amino acid side chain but shares the benzofuran core.
(3R)-3-amino-3-(1-benzothiophene-2-yl)propanoic acid: A sulfur-containing analog with similar structural features.
(3R)-3-amino-3-(1-indole-2-yl)propanoic acid: An indole-based analog with comparable biological activities
Uniqueness
(3R)-3-amino-3-(1-benzofuran-2-yl)propanoic acid is unique due to the presence of both the benzofuran ring and the chiral amino acid side chain. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
(3R)-3-amino-3-(1-benzofuran-2-yl)propanoic acid |
InChI |
InChI=1S/C11H11NO3/c12-8(6-11(13)14)10-5-7-3-1-2-4-9(7)15-10/h1-5,8H,6,12H2,(H,13,14)/t8-/m1/s1 |
InChI Key |
HWTGIYWDRQTQIT-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)[C@@H](CC(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.